Cas no 2228248-59-5 (4-5-chloro-2-(difluoromethoxy)phenylpiperidine)

4-5-chloro-2-(difluoromethoxy)phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-5-chloro-2-(difluoromethoxy)phenylpiperidine
- 4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine
- 2228248-59-5
- EN300-1956846
-
- インチ: 1S/C12H14ClF2NO/c13-9-1-2-11(17-12(14)15)10(7-9)8-3-5-16-6-4-8/h1-2,7-8,12,16H,3-6H2
- InChIKey: IBPMCTNJCLNUCO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1CCNCC1)OC(F)F
計算された属性
- せいみつぶんしりょう: 261.0731981g/mol
- どういたいしつりょう: 261.0731981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-5-chloro-2-(difluoromethoxy)phenylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1956846-2.5g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 2.5g |
$3585.0 | 2023-09-17 | ||
Enamine | EN300-1956846-1.0g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 1g |
$1829.0 | 2023-05-26 | ||
Enamine | EN300-1956846-5.0g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 5g |
$5304.0 | 2023-05-26 | ||
Enamine | EN300-1956846-0.1g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 0.1g |
$1610.0 | 2023-09-17 | ||
Enamine | EN300-1956846-1g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 1g |
$1829.0 | 2023-09-17 | ||
Enamine | EN300-1956846-5g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 5g |
$5304.0 | 2023-09-17 | ||
Enamine | EN300-1956846-10g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 10g |
$7866.0 | 2023-09-17 | ||
Enamine | EN300-1956846-0.05g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 0.05g |
$1537.0 | 2023-09-17 | ||
Enamine | EN300-1956846-0.5g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 0.5g |
$1757.0 | 2023-09-17 | ||
Enamine | EN300-1956846-0.25g |
4-[5-chloro-2-(difluoromethoxy)phenyl]piperidine |
2228248-59-5 | 0.25g |
$1683.0 | 2023-09-17 |
4-5-chloro-2-(difluoromethoxy)phenylpiperidine 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
4-5-chloro-2-(difluoromethoxy)phenylpiperidineに関する追加情報
4-5-Chloro-2-(Difluoromethoxy)Phenylpiperidine: A Comprehensive Overview
The compound 4-5-chloro-2-(difluoromethoxy)phenylpiperidine, identified by the CAS registry number CAS No. 2228248-59-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of fluorinated phenylpiperidine derivatives, which have garnered considerable attention in recent years due to their unique chemical properties and biological activities.
The structure of 4-5-chloro-2-(difluoromethoxy)phenylpiperidine comprises a piperidine ring fused with a phenyl group, which is substituted with chlorine atoms at positions 4 and 5, and a difluoromethoxy group at position 2. This substitution pattern imparts the molecule with a high degree of structural complexity, making it an intriguing subject for both synthetic and mechanistic studies. The presence of fluorine atoms in the molecule also contributes to its unique electronic properties, which are critical for its potential applications in drug design and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of fluorinated phenylpiperidine derivatives, including 4-5-chloro-2-(difluoromethoxy)phenylpiperidine. Researchers have employed various strategies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to construct this compound. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
The biological activity of 4-5-chloro-2-(difluoromethoxy)phenylpiperidine has been extensively studied in recent years. Experimental data suggest that this compound exhibits potent activity against several pharmacological targets, including neurotransmitter systems and enzyme inhibitors. For instance, studies have demonstrated that this compound can modulate the activity of dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
In addition to its pharmacological applications, 4-5-chloro-2-(difluoromethoxy)phenylpiperidine has shown potential in materials science. The fluorine atoms in its structure contribute to its high thermal stability and chemical resistance, making it an ideal candidate for use in high-performance polymers and coatings. Recent research has explored its application as a building block for advanced materials with tailored properties, further expanding its utility across diverse industries.
The synthesis and characterization of fluorinated phenylpiperidine derivatives like 4-5-chloro-2-(difluoromethoxy)phenylpiperidine have been facilitated by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools enable precise determination of the molecular structure and purity, ensuring that the compound meets the rigorous standards required for both academic research and industrial applications.
In conclusion, 4-5-chloro-2-(difluoromethoxy)phenylpiperidine, with its unique chemical structure and versatile properties, represents a significant advancement in the field of organic chemistry. Its potential applications span across drug discovery, materials science, and beyond, making it a subject of continued interest for researchers worldwide. As new insights into its synthesis, characterization, and biological activity emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
2228248-59-5 (4-5-chloro-2-(difluoromethoxy)phenylpiperidine) 関連製品
- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)
- 1401666-52-1((S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide)
- 2228177-87-3(methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate)
- 1704074-26-9((3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid)
- 898447-59-1(6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 1514561-27-3((4-bromo-3-methylphenyl)methyl(2-ethoxyethyl)amine)
- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)
- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)
- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)
- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)




